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Compound of Interest

3-Bromo-2-hydroxy-5-
Compound Name:
methylpyridine

Cat. No.: B090738

An In-depth Technical Guide to 3-Bromo-2-
hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-Bromo-2-hydroxy-5-methylpyridine, an important heterocyclic compound with
applications in pharmaceutical and agrochemical research. This document details its structural
characteristics, physicochemical parameters, reactivity, and potential biological significance,
supported by available experimental data.

Core Physical and Chemical Properties

3-Bromo-2-hydroxy-5-methylpyridine, with the CAS number 17282-02-9, is a substituted
pyridine derivative. A crucial aspect of its chemistry is the tautomeric equilibrium between the
hydroxy-pyridine form and the pyridin-2-one form. Spectroscopic data and its IUPAC name, 3-
bromo-5-methyl-1H-pyridin-2-one, suggest that the pyridin-2-one tautomer is the predominant
form in the solid state and in polar solvents.[1][2] This equilibrium is a key determinant of its
reactivity and biological interactions.

Tautomerism of 3-Bromo-2-hydroxy-5-methylpyridine

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
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Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Bromo-2-hydroxy-5-
methylpyridine. It is important to note the discrepancy in the reported melting points, which
may be due to the presence of different crystalline forms or impurities. The lower range is cited
by Sigma-Aldrich, while the higher range is more commonly reported by other chemical

suppliers.
Property Value Source(s)
Molecular Formula CeHsBrNO [1]
Molecular Weight 188.02 g/mol [1]
CAS Number 17282-02-9 [1]

Pale yellow to light brown
Appearance _ [3]
powder/solid

Melting Point 158-163 °C or 78-82 °C [3]

Boiling Point Not available

The pKa of the parent
compound, 2-hydroxypyridine,
is approximately 0.75 for the

) protonated form and 11.7 for

pKa (estimated) [41[5]

the hydroxyl group. The
substituents on 3-Bromo-2-
hydroxy-5-methylpyridine will
influence these values.

Soluble in methanol. Slightly

Solubility soluble in water, benzene, and [6]
ether.
Density 1.64 g/mL [3]

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Bromo-2-
hydroxy-5-methylpyridine.

Spectroscopy Key Features

Expected signals would include a singlet for the
methyl protons, and distinct signals for the
aromatic protons on the pyridine ring. The

1H NMR N P by _ _ g
position of the N-H proton signal in the
pyridinone tautomer would be solvent-

dependent.

Characteristic signals for the methyl carbon, the

aromatic carbons of the pyridine ring (with the
13C NMR carbon bearing the bromine showing a

characteristic shift), and a signal for the carbonyl

carbon in the pyridinone tautomer.

The IR spectrum would be expected to show
characteristic peaks for N-H stretching (in the
pyridinone form), C=0 stretching of the amide

infrared (IR) group (around 1650 cm~1), and C-Br stretching,
as well as aromatic C-H and C=C/C=N

stretching vibrations.

The mass spectrum would show a molecular ion

peak corresponding to the molecular weight of
Mass Spectrometry (MS) the compound (188.02 g/mol ), with a

characteristic isotopic pattern due to the

presence of bromine.

Chemical Properties and Reactivity

The chemical reactivity of 3-Bromo-2-hydroxy-5-methylpyridine is dictated by the interplay of
the electron-withdrawing bromine atom, the electron-donating methyl group, and the versatile
pyridinone ring system.
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o Tautomerism: As previously discussed, the tautomeric equilibrium between the 2-hydroxy
and 2-pyridone forms is a central feature of its chemistry, influencing its aromaticity and
reactivity.[2]

e Nucleophilic Substitution: The bromine atom on the pyridine ring is susceptible to
nucleophilic substitution reactions, allowing for the introduction of various functional groups.

» Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution, with the
position of substitution directed by the existing substituents.

» Acidity and Basicity: The pyridinone tautomer possesses both a weakly acidic N-H proton
and a weakly basic carbonyl oxygen. The pKa of unsubstituted 2-hydroxypyridine is
approximately 0.75 (for the protonated form) and 11.7 for the hydroxyl proton.[4][5] The
electron-withdrawing bromine and electron-donating methyl group will modulate these
values.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2-hydroxy-5-
methylpyridine is not readily available in the searched literature, a general synthetic approach
can be inferred from related syntheses. A plausible route involves the bromination of 2-hydroxy-
5-methylpyridine. A patent for the synthesis of the related compound, 3-bromo-5-
methylpyridine, outlines a multi-step process starting from 3-nitro-5-chloropyridine.[7]

lllustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a potential synthetic workflow for 3-Bromo-2-hydroxy-5-
methylpyridine, based on general synthetic strategies for substituted pyridines.
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Click to download full resolution via product page

Caption: A potential synthetic workflow for the target compound.

Biological Activity and Applications in Drug
Development

While specific biological targets for 3-Bromo-2-hydroxy-5-methylpyridine have not been
explicitly identified in the available literature, the broader class of pyridinone-containing
molecules is of significant interest in medicinal chemistry. Pyridinone scaffolds are considered
"privileged structures” due to their ability to interact with a wide range of biological targets.[3][9]

Derivatives of 2-pyridone have been reported to exhibit a variety of biological activities,
including:

e Anticancer
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e Antiviral
e Antibacterial
e Anti-inflammatory

The pyridinone moiety can act as a bioisostere for amides and phenols, and its ability to
participate in hydrogen bonding makes it a valuable component in the design of enzyme
inhibitors and receptor antagonists. The bromine atom in 3-Bromo-2-hydroxy-5-
methylpyridine can also contribute to binding affinity through halogen bonding and serves as
a handle for further chemical modification in structure-activity relationship (SAR) studies.

Potential Drug Development Workflow

The following diagram outlines a logical workflow for the investigation of 3-Bromo-2-hydroxy-
5-methylpyridine in a drug discovery context.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b090738?utm_src=pdf-body
https://www.benchchem.com/product/b090738?utm_src=pdf-body
https://www.benchchem.com/product/b090738?utm_src=pdf-body
https://www.benchchem.com/product/b090738?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090738?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Synthesis
and Purification

High-Throughput Screening
(Target-based or Phenotypic)

[Hit IdentificatiorD
Hit-to-Lead Optimization
(SAR Studies)

Lead Optimization
(ADMET Profiling)

Preclinical Development

Click to download full resolution via product page

Caption: A typical workflow for drug discovery and development.

Conclusion

3-Bromo-2-hydroxy-5-methylpyridine is a versatile heterocyclic compound with a rich
chemical profile dominated by its pyridinone tautomer. Its physicochemical properties, coupled
with the reactivity of the substituted pyridine ring, make it a valuable building block in the
synthesis of novel compounds with potential applications in the pharmaceutical and
agrochemical industries. Further research is warranted to resolve the discrepancies in its
reported physical properties, determine its precise pKa values, and fully elucidate its biological
mechanism of action and therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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